An In-depth Technical Guide to 4(15)-Selinene-11,12-diol: From Chemical Structure to Therapeutic Potential
An In-depth Technical Guide to 4(15)-Selinene-11,12-diol: From Chemical Structure to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the sesquiterpenoid 4(15)-Selinene-11,12-diol, a natural product with significant therapeutic potential. This document delves into its chemical structure, physicochemical properties, and methods of isolation and synthesis. Furthermore, it explores its promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, with a focus on the underlying mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel natural products for therapeutic applications.
Introduction
Sesquiterpenoids are a diverse class of natural products built from three isoprene units, exhibiting a wide range of complex chemical structures and significant biological activities. Within this class, the eudesmane-type sesquiterpenoids have garnered considerable attention for their therapeutic properties. 4(15)-Selinene-11,12-diol is a member of this family, characterized by a selinene backbone with hydroxyl groups at positions 11 and 12.[1] This structural feature is crucial to its bioactivity.[1] This guide aims to provide a detailed technical resource on 4(15)-Selinene-11,12-diol, covering its chemical and physical characteristics, methods of procurement, and an in-depth analysis of its biological functions and potential therapeutic applications.
Chemical Structure and Physicochemical Properties
Chemical Structure
4(15)-Selinene-11,12-diol is a bicyclic sesquiterpenoid. Its systematic IUPAC name is 2-[(4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propane-1,2-diol.[1]
Below is a 2D representation of the chemical structure of 4(15)-Selinene-11,12-diol.
Caption: 2D Chemical Structure of 4(15)-Selinene-11,12-diol.
Physicochemical Properties
A summary of the key physicochemical properties of 4(15)-Selinene-11,12-diol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| Molecular Weight | 238.371 g/mol | [1] |
| CAS Number | 73035-82-2 | [1] |
| Canonical SMILES | CC12CCCC(=C)C1CC(CC2)C(C)(CO)O | [1] |
| Isomeric SMILES | C[C@]12CCCC(=C)[C@@H]1CC(CC2)C(C)(CO)O | [1] |
| InChI Key | FUUSVPZQXDAJBK-RAFNIBEQSA-N | [1] |
Structural Elucidation and Spectroscopic Analysis
The definitive structure of 4(15)-Selinene-11,12-diol isolated from natural sources is typically confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
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Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) of 4(15)-Selinene-11,12-diol shows a molecular ion peak [M]⁺ at m/z 238, which corresponds to the molecular formula C₁₅H₂₆O₂.
Isolation, Synthesis, and Purification
Natural Occurrence and Isolation
4(15)-Selinene-11,12-diol is a naturally occurring sesquiterpenoid found in various plant species. It has been notably isolated from plants of the Meliaceae family and the essential oil of Cymbopogon proximus (lemongrass).[1]
Experimental Protocol: Isolation from Cymbopogon proximus
This protocol is a representative procedure for the isolation of sesquiterpenoids from Cymbopogon proximus and can be adapted for the specific isolation of 4(15)-Selinene-11,12-diol.
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Extraction:
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Air-dried and powdered aerial parts of Cymbopogon proximus (1 kg) are subjected to successive extraction with petroleum ether (60-80°C) followed by ethyl acetate in a Soxhlet apparatus until the extraction is complete.[2]
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The solvents are removed under reduced pressure to yield the crude extracts.
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Saponification:
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The petroleum ether extract is saponified using a 10% alcoholic potassium hydroxide solution to remove fatty acids and other saponifiable lipids.[2] This step is crucial for purifying the non-saponifiable sesquiterpenoid fraction.
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Chromatographic Purification:
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The resulting unsaponifiable fraction is subjected to column chromatography on silica gel.[2]
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A gradient elution system is employed, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or chloroform.[2]
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected polarity of a diol.
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Fractions containing the target compound are pooled and may require further purification by repeated column chromatography or preparative HPLC to yield pure 4(15)-Selinene-11,12-diol.
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Caption: Workflow for the isolation of 4(15)-Selinene-11,12-diol.
Chemical Synthesis
The total synthesis of eudesmane sesquiterpenoids, including diols, often involves a "two-phase" approach that mimics their biosynthesis.[3] This strategy typically includes:
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Cyclase Phase: Construction of the core carbocyclic framework.
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Oxidase Phase: Introduction of oxygenated functional groups through stereoselective oxidation reactions.
While a specific total synthesis for 4(15)-Selinene-11,12-diol has not been detailed in the available literature, synthetic routes towards similar eudesmane diols often employ multi-step sequences involving cyclization and functional group modifications starting from simpler terpenoid precursors.[1] The development of stereodivergent catalytic methods offers a promising avenue for accessing various stereoisomers of such complex natural products.
Biotransformation
An emerging and environmentally friendly approach for the synthesis of 4(15)-Selinene-11,12-diol is through biotransformation.[1] This method utilizes microbial systems or isolated enzymes to catalyze specific reactions, such as hydroxylations, on a suitable precursor. This approach can offer high specificity and mild reaction conditions, making it an attractive alternative to traditional chemical synthesis.
Biological Activities and Therapeutic Potential
4(15)-Selinene-11,12-diol has demonstrated a range of biological activities that underscore its potential as a therapeutic agent.
Antimicrobial Activity
Anti-inflammatory Activity
4(15)-Selinene-11,12-diol has been reported to reduce inflammation markers in in vitro models, suggesting its potential for treating inflammatory diseases.[1] The precise mechanism of its anti-inflammatory action is not fully elucidated; however, studies on other eudesmane sesquiterpenoids suggest that the inhibition of key inflammatory pathways is a likely mechanism.
Potential Anti-inflammatory Mechanism of Action:
Eudesmane sesquiterpenoids have been shown to exert their anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is plausible that 4(15)-Selinene-11,12-diol shares a similar mechanism, inhibiting the activation of these pathways and thereby reducing the production of inflammatory mediators.
Caption: Plausible anti-inflammatory mechanism of 4(15)-Selinene-11,12-diol.
Antioxidant Activity
The presence of hydroxyl groups in the structure of 4(15)-Selinene-11,12-diol contributes to its antioxidant activity.[1] It can act as a free radical scavenger, neutralizing reactive oxygen species (ROS) through hydrogen atom donation and electron transfer processes. This antioxidant property is beneficial in mitigating oxidative stress-related cellular damage.
Applications and Future Perspectives
The diverse biological activities of 4(15)-Selinene-11,12-diol open up several avenues for its application:
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Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a promising lead compound for the development of new drugs to treat infectious and inflammatory diseases.
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Cosmetic Industry: Due to its antioxidant properties, it could be explored for use in skincare products aimed at protecting the skin from oxidative damage and reducing the signs of aging.
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Agricultural Chemicals: Its potential as a natural antimicrobial agent could be harnessed for the development of eco-friendly pesticides in sustainable agriculture.
Future research should focus on several key areas to fully realize the potential of this molecule. A priority is the detailed elucidation of its ¹H and ¹³C-NMR spectral data to create a definitive reference for its identification. Further in-depth studies are required to establish its precise mechanisms of action in various biological systems and to determine its efficacy and safety in preclinical and clinical settings. The development of efficient and scalable synthetic or biosynthetic routes will also be crucial for its future applications.
Conclusion
4(15)-Selinene-11,12-diol is a fascinating sesquiterpenoid with a unique chemical structure and a compelling profile of biological activities. Its demonstrated antimicrobial, anti-inflammatory, and antioxidant properties highlight its potential as a valuable natural product for various applications, particularly in the pharmaceutical and cosmetic industries. While further research is needed to fully unlock its therapeutic potential, this in-depth technical guide provides a solid foundation for scientists and researchers to build upon in their exploration of this promising molecule.
References
- El-Askary, H., Meselhy, M. R., & Galal, A. (2003). Sesquiterpenes from Cymbopogon proximus. Molecules, 8(9), 670-677.
- Chen, F., Zhang, Y., Liu, Y., & Liu, Y. (2018). Eudesmane-type sesquiterpene diols directly synthesized by a sesquiterpene cyclase in Tripterygium wilfordii. Biochemical Journal, 475(17), 2845-2859.
- Barra, A. (2009). A review of the biological properties of the sesquiterpene β-caryophyllene. Journal of Essential Oil Research, 21(5), 447-454.
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PubChem. (n.d.). Selina-4(15),7(11)-diene. Retrieved February 8, 2024, from [Link]
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NIST. (n.d.). Selina-4,11-diene. In NIST Chemistry WebBook. Retrieved February 8, 2024, from [Link]
- Chen, T. K., Wiemer, D. F., & Morken, J. P. (2016). Divergent Synthesis of Eudesmane Sesquiterpenoids. Organic Letters, 18(20), 5432-5435.
- Lee, J. Y., Lee, Y. M., Lee, S. H., Kim, Y. S., & Kim, J. (2017). Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia.
- Baran, P. S., Maimone, T. J., & Richter, J. M. (2009). Total synthesis of eudesmane terpenes by site-selective C-H oxidations.
